H-Gly-tyr-pro-gly-gln-val-OH
H-Gly-tyr-pro-gly-gln-val-OH
PAR4 (1-6) is a peptide agonist of proteinase-activated receptor 4 (PAR4) that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4 and residues 48-53 of the full-length sequence. It activates PAR4 and the cleavage site mutant PAR4R47A when used at a concentration of 500 µM. PAR4 (1-6) induces platelet aggregation of isolated washed human platelets when used at a concentration of 1 mM but does not affect clotting time induced by factor VIIa, soluble tissue factor, and collagen in an ex vivo coagulation assay.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0005472
InChI:
InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1
SMILES:
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
Molecular Formula:
C28H41N7O9
Molecular Weight:
619.7 g/mol
H-Gly-tyr-pro-gly-gln-val-OH
CAS No.:
VCID: VC0005472
Molecular Formula: C28H41N7O9
Molecular Weight: 619.7 g/mol
* For research use only. Not for human or veterinary use.

Description | PAR4 (1-6) is a peptide agonist of proteinase-activated receptor 4 (PAR4) that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4 and residues 48-53 of the full-length sequence. It activates PAR4 and the cleavage site mutant PAR4R47A when used at a concentration of 500 µM. PAR4 (1-6) induces platelet aggregation of isolated washed human platelets when used at a concentration of 1 mM but does not affect clotting time induced by factor VIIa, soluble tissue factor, and collagen in an ex vivo coagulation assay. |
---|---|
Product Name | H-Gly-tyr-pro-gly-gln-val-OH |
Molecular Formula | C28H41N7O9 |
Molecular Weight | 619.7 g/mol |
IUPAC Name | (2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1 |
Standard InChIKey | VTCFYKYDKDAJKZ-XHOYROJHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
SMILES | CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Sequence | GYPGQV |
Synonyms | (S)-2-((Z)-((S)-2-((Z)-(2-((Z)-(((S)-1-((S)-2-((Z)-(2-amino-1-hydroxyethylidene)amino)-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)(hydroxy)methylene)amino)-1-hydroxyethylidene)amino)-1,5-dihydroxy-5-iminopentylidene)amino)-3-methylbutanoic acid |
PubChem Compound | 10240159 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume